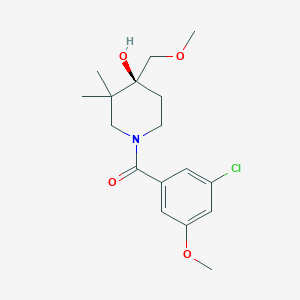

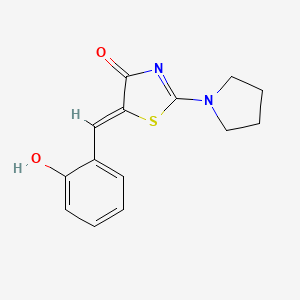

(4S)-1-(3-chloro-5-methoxybenzoyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that carefully introduce functional groups to a core structure. For instance, benzoates derived from 4-amino-5-chloro-2-methoxybenzoic acid and substituted 1-piperidineethanol have been synthesized to act as potent 5-HT4 receptor agonists, indicating the importance of precise functional group placement for biological activity (Yang et al., 1997). Additionally, the development of an improved synthetic route for butyl 4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetate demonstrates the ongoing efforts to refine the synthesis of complex molecules for enhanced yield and efficiency (Sakaguchi et al., 2001).

Molecular Structure Analysis

Structural analyses, such as X-ray crystallography and molecular modeling, are crucial for understanding the spatial arrangement of atoms within a molecule, which directly influences its reactivity and interaction with biological targets. For example, the crystal and molecular structure studies of related compounds reveal how the piperidine ring adopts specific conformations that are significant for the molecule's biological activity (Naveen et al., 2015).

Scientific Research Applications

1. Applications in 5-HT4 Receptor Agonism and Antagonism

A study by Yang et al. (1997) synthesized various benzoates from 4-amino-5-chloro-2-methoxybenzoic acid and substituted 1-piperidineethanol, demonstrating potent agonism and antagonism at 5-HT4 receptors. These compounds showed promise in modulating serotonin (5-HT) responses, suggesting potential applications in treatments targeting the serotonin system, particularly in the gastrointestinal and nervous systems (Yang et al., 1997).

2. EGFR Inhibitor Studies for Anti-Cancer Properties

Karayel (2021) conducted a study on benzimidazole derivatives, including compounds structurally related to (4S)-1-(3-chloro-5-methoxybenzoyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol, for their anti-cancer properties. This research focused on the molecular stability and docking studies of these compounds, revealing their potential as EGFR inhibitors in cancer treatment (Karayel, 2021).

3. Palladium-catalyzed CH Functionalization in Medicinal Chemistry

Magano et al. (2014) explored the application of palladium-catalyzed CH functionalization in the synthesis of complex molecules, including derivatives of (4S)-1-(3-chloro-5-methoxybenzoyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol. This approach is significant in medicinal chemistry for creating novel therapeutic agents (Magano et al., 2014).

4. Antimicrobial Applications

Bektaş et al. (2010) synthesized various triazole derivatives, including structures related to the compound , and evaluated their antimicrobial activities. Some of these compounds showed good to moderate activity against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2010).

5. Exploration of Analgesic Properties

Waters (1978) studied aromatic carboxylic esters of 1-methyl-4-piperidinol, including derivatives similar to (4S)-1-(3-chloro-5-methoxybenzoyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol, for their analgesic properties. This research contributes to the understanding of how structural features of these compounds can influence their effectiveness as analgesics (Waters, 1978).

properties

IUPAC Name |

(3-chloro-5-methoxyphenyl)-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24ClNO4/c1-16(2)10-19(6-5-17(16,21)11-22-3)15(20)12-7-13(18)9-14(8-12)23-4/h7-9,21H,5-6,10-11H2,1-4H3/t17-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZGKNUZHYRSOX-QGZVFWFLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1(COC)O)C(=O)C2=CC(=CC(=C2)Cl)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN(CC[C@]1(COC)O)C(=O)C2=CC(=CC(=C2)Cl)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-2-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5598500.png)

![methyl 3-{[(2-ethyl-6-methylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5598504.png)

![3-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5598516.png)

![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)methanesulfonamide](/img/structure/B5598539.png)

![2,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5598547.png)

![5-[(4-ethylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5598552.png)

![2-[3-fluoro-5-(trifluoromethyl)phenyl]isonicotinamide](/img/structure/B5598578.png)

![8-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5598586.png)

![N-[(2-chloro-3-pyridinyl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5598596.png)

![3-amino-N,N-diethyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5598600.png)